molecular formula C8H14F2O B2450364 2-(3,3-Difluorocyclopentyl)propan-1-ol CAS No. 2248346-24-7

2-(3,3-Difluorocyclopentyl)propan-1-ol

Cat. No.: B2450364
CAS No.: 2248346-24-7
M. Wt: 164.196
InChI Key: MBDCNQXZECKKNJ-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)propan-1-ol is a chemical compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)propan-1-ol typically involves the fluorination of cyclopentane derivatives followed by the introduction of the propanol group. One common method involves the reaction of cyclopentene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. The resulting difluorocyclopentane is then subjected to a Grignard reaction with a suitable propanol derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanal.

    Reduction: Formation of difluorocyclopentane.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclopentyl)ethanol
  • 2-(3,3-Difluorocyclopentyl)methanol
  • 2-(3,3-Difluorocyclopentyl)butanol

Uniqueness

2-(3,3-Difluorocyclopentyl)propan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDCNQXZECKKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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